2-Methoxy-4-propylphenol

acaricide structure-activity relationship repellency

2-Methoxy-4-propylphenol (dihydroeugenol) is the definitive eugenol replacement for technical perfumery and advanced formulation. Its fully saturated 4-propyl side chain eliminates the allyl-group-driven oxidative instability that causes discoloration and sensitization, enabling higher inclusion rates in fine fragrance, soaps, and detergents. With a dry, transparent spicy profile persisting >72h on blotter, this compound delivers modern green-spice accords without regulatory constraints. Beyond fragrance, its demonstrated antibiofilm potency against MRSA and VRE, plus an RD75 of 0.031 against Rhipicephalus appendiculatus (18.2× more potent than the 4-methyl analog), makes it a superior scaffold for acaricide and anti-infective R&D.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 2785-87-7
Cat. No. B1219966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-propylphenol
CAS2785-87-7
Synonyms4-propylguaiacol
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3
InChIKeyPXIKRTCSSLJURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in fat
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-propylphenol (CAS 2785-87-7): A Differentiated Methoxyphenol for Fragrance, Flavor, and Research Applications


2-Methoxy-4-propylphenol (CAS 2785-87-7, also known as dihydroeugenol or 4-propylguaiacol) is a methoxyphenol derivative structurally characterized by a methoxy group at the C-2 position and a saturated propyl chain at the C-4 position of the phenol ring [1]. Unlike its unsaturated analog eugenol (4-allyl-2-methoxyphenol), the compound possesses a fully saturated C-4 side chain, which fundamentally alters its physicochemical stability and olfactory profile. It is primarily utilized as a fragrance and flavor ingredient, and is recognized as a volatile phenolic compound occurring naturally in various food matrices including Bordeaux wines, liquid smoke, and oregano .

2-Methoxy-4-propylphenol (CAS 2785-87-7): Why Eugenol and Other Methoxyphenols Are Not Interchangeable


The saturated 4-propyl side chain of 2-methoxy-4-propylphenol confers distinct physicochemical and biological properties that preclude simple substitution with in-class analogs such as eugenol (4-allyl-2-methoxyphenol) or 4-methylguaiacol. The replacement of the reactive allyl group with a saturated propyl group eliminates the site of oxidative instability inherent to eugenol, thereby reducing discoloration and sensitization potential in formulated products [1]. Furthermore, structure-activity relationship studies demonstrate that the length and saturation of the 4-alkyl chain are critical determinants of both olfactory character and biological activity, with the 4-propyl moiety specifically conferring a quantitative advantage in repellency assays over the 4-methyl and 4-ethyl analogs [2].

2-Methoxy-4-propylphenol (CAS 2785-87-7): Head-to-Head Quantitative Evidence Guide for Scientific Procurement


2-Methoxy-4-propylphenol vs. 4-Methylguaiacol: >18-Fold Superior Tick Repellency (RD75)

In a direct head-to-head comparison of structural analogs using a two-choice climbing assay against the brown ear tick (Rhipicephalus appendiculatus), 2-methoxy-4-propylphenol exhibited significantly greater repellency than the benchmark compound 4-methylguaiacol. The dose required to repel 75% of ticks (RD75) was quantified [1].

acaricide structure-activity relationship repellency

2-Methoxy-4-propylphenol vs. Eugenol: Elimination of IFRA Regulatory Restriction Due to Lower Sensitization

A key practical differentiation between 2-methoxy-4-propylphenol and its direct precursor eugenol lies in their regulatory status for fragrance applications. The saturated propyl group in 2-methoxy-4-propylphenol eliminates the allergenic potential associated with eugenol's unsaturated allyl side chain. Consequently, unlike eugenol, 2-methoxy-4-propylphenol is not subject to current IFRA (International Fragrance Association) concentration limits [1].

fragrance regulatory compliance sensitization

2-Methoxy-4-propylphenol vs. Eugenol: Subjective Olfactory Profile Differentiation

In fragrance applications, the olfactory profile of 2-methoxy-4-propylphenol is a primary driver for selection over eugenol. While eugenol is characterized by a strong, sweet, clove-like odor, 2-methoxy-4-propylphenol is described by perfumery sources as having a drier, greener, and less sweet character [1]. Its odor profile includes bay leaf and pimento nuances [1], and it is noted for having a softer, warmer spicy-woody scent than eugenol .

fragrance organoleptic sensory analysis

2-Methoxy-4-propylphenol as an Inhibitor of Human Carbonic Anhydrase Isoenzymes

2-Methoxy-4-propylphenol has been identified as an inhibitor of human carbonic anhydrase (hCA) isoenzymes I, II, IX, and XII, and also demonstrates antifungal activity [1]. While specific Ki or IC50 values are not provided in the available abstract, the compound is marketed for this biological activity [1].

carbonic anhydrase enzyme inhibition antifungal

2-Methoxy-4-propylphenol vs. Eugenol: Longevity and Performance in Fragrance Formulations

2-Methoxy-4-propylphenol is reported to have a long-lasting presence on a fragrance blotter, persisting for more than 72 hours [1]. This performance characteristic, combined with its improved stability over eugenol, makes it a valuable ingredient for extending the duration of fragrance accords.

fragrance longevity stability

2-Methoxy-4-propylphenol Exhibits Antibiofilm Activity

A study on eugenol derivatives identified 2-methoxy-4-propylphenol as one of three compounds (along with isoeugenol and 4-ethylguaiacol) possessing antibiofilm activity [1]. The study suggested that the C-1 hydroxyl, C-2 methoxy, and C-4 alkyl chain on the benzene ring are important structural features for this activity [1]. The compound has also been reported to be active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. [2].

antibiofilm antimicrobial methicillin-resistant Staphylococcus aureus

2-Methoxy-4-propylphenol (CAS 2785-87-7): Recommended Applications Derived from Evidence


Acaricide Research: Tick Repellent Lead Compound

Based on the quantitative RD75 value of 0.031 against Rhipicephalus appendiculatus, which is 18.2 times more potent than the 4-methyl analog, 2-methoxy-4-propylphenol is a superior candidate for research and development of novel tick repellents [1]. It should be prioritized over 4-methylguaiacol and other guaiacol analogs in structure-activity relationship (SAR) studies and formulation development for veterinary or agricultural acaricides. The absence of a synergistic effect when blended with other analogs further supports its use as a standalone active component [1].

Fragrance Formulation: Modern Spice Accords with Regulatory Freedom

2-Methoxy-4-propylphenol is the preferred choice for perfumers and fragrance manufacturers seeking to create modern, dry, and transparent spicy notes without the sweet heaviness and regulatory restrictions associated with eugenol [2]. Its freedom from IFRA concentration limits allows for higher dosage and broader application in fine fragrance, personal care, and functional products like soaps and detergents where eugenol would be constrained [2]. Its extended longevity (>72h) and reduced discoloration potential make it a technically superior alternative for maintaining fragrance integrity over time [2].

Antimicrobial Research: Scaffold for Novel Antibiofilm and Antibacterial Agents

Given its demonstrated antibiofilm activity and efficacy against drug-resistant strains including MRSA and VRE, 2-methoxy-4-propylphenol serves as a valuable chemical scaffold for medicinal chemistry programs targeting persistent and resistant bacterial infections [3][4]. Researchers should procure this compound as a starting point for the synthesis of analogs and derivatives aimed at improving potency and understanding the mechanism of action against biofilm formation.

Flavor Formulation: Enhancing Smoke and Savory Profiles

As a flavor ingredient, 2-methoxy-4-propylphenol is indicated for the enhancement of smoke flavors and the addition of spicy, clove, and vanilla nuances to complex flavor systems . Its occurrence in natural sources like liquid smoke and its organoleptic description (sweet, allspice, anise) [5] support its use in developing authentic smoke, spice, and savory flavor profiles for applications in processed foods, beverages, and savory products.

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